1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
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Description
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C11H15NO3S2 and its molecular weight is 273.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Intermediate for Drug Synthesis
HIV-1 Inhibition
Novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives have been synthesized and identified as inhibitors of HIV-1 replication. This highlights the therapeutic potential of compounds with similar structural motifs in antiviral research (Zhiping Che et al., 2015).
Organocatalysis and Chemical Reactions
- Organocatalytic Reactions: Compounds bearing phenylsulfinyl or methylsulfonyl groups have been used as efficient organocatalysts in various chemical reactions, including Michael addition and cycloadditions, to synthesize compounds with high stereo- and regioselectivity. Such studies demonstrate the utility of these functional groups in facilitating complex chemical transformations (K. Singh et al., 2013).
Antimicrobial Activity
- Synthesis of Antimicrobial Compounds: The synthesis of compounds like 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone shows significant antimicrobial activity, indicating the potential use of related structures in developing new antimicrobial agents. The functional groups involved in these compounds suggest a route for modifying and improving antimicrobial efficacy (J. Salimon et al., 2011).
Corrosion Inhibition
- Corrosion Inhibition: Schiff bases derived from similar chemical structures have been studied for their efficacy as corrosion inhibitors, showing the versatility of these compounds in industrial applications beyond their biological activity (M. Hegazy et al., 2012).
Properties
IUPAC Name |
1-(3-methylsulfonylpyrrolidin-1-yl)-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S2/c1-17(14,15)10-4-5-12(8-10)11(13)7-9-3-2-6-16-9/h2-3,6,10H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSHBRHPWDWMMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.